molecular formula C6H8O6 B1196333 4-Hydroxy-4-methyl-2-oxoglutaric acid

4-Hydroxy-4-methyl-2-oxoglutaric acid

Cat. No. B1196333
M. Wt: 176.12 g/mol
InChI Key: YRWAMSXHYBBHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4-methyl-2-oxoglutaric acid is an oxo dicarboxylic acid. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-4-methyl-2-oxoglutarate(2-).

Scientific Research Applications

Enzymatic Synthesis and Characterization

4-Hydroxy-4-methyl-2-oxoglutaric acid is used in the enzymatic synthesis of glutamic acid analogs. This process involves the alkylation and enzymatic resolution of dimethyl 2,2-dimethoxyglutarate. These analogs are significant for studying glutamate receptors in the central nervous system (Hélaine & Bolte, 1999).

Impact on Bone and Cartilage Development

Research has shown that 2-oxoglutaric acid, a precursor to hydroxyproline, is influential in bone development and cartilage growth in rats, demonstrating its potential in understanding bone and cartilage physiology (Dobrowolski et al., 2013).

Role in Bacterial Lignin Degradation

4-Hydroxy-4-methyl-2-oxoglutaric acid is implicated in the catabolic intermediate in the bacterial degradation of lignin. This finding highlights its potential role in understanding microbial processes involved in lignin decomposition and possible applications in bioenergy (Rios et al., 2020).

Purification and Enzymatic Properties

The compound has been purified from Pseudomonas putida, and its properties have been characterized, indicating its potential in biochemical studies involving enzymatic reactions and protein engineering (Tack et al., 1972).

Applications in Organic Synthesis

4-Hydroxy-4-methyl-2-oxoglutaric acid and its derivatives are used in organic synthesis, indicating its utility in creating new chemical entities with potential applications in drug development and material science (Chen et al., 2007).

Exploration in Cyanobacterial Signaling

Studies have utilized analogs of 2-oxoglutaric acid to explore its signaling role in cyanobacteria, providing insights into cellular communication and metabolic regulation in microorganisms (Liu et al., 2011).

Biotechnological Production

4-Hydroxy-4-methyl-2-oxoglutaric acid has been investigated in biotechnological processes for the production of oxo- and hydroxycarboxylic acids, demonstrating its potential as a building block in "green" chemistry and organic synthesis (Aurich et al., 2012).

properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-oxopentanedioic acid

InChI

InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

YRWAMSXHYBBHFL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C(=O)O)(C(=O)O)O

Canonical SMILES

CC(CC(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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